Cas no 952998-52-6 (4-butoxy-N-{3-3-(thiophen-2-yl)-1,2,4triazolo4,3-bpyridazin-6-ylphenyl}benzamide)
4-butoxy-N-{3-3-(thiophen-2-yl)-1,2,4triazolo4,3-bpyridazin-6-ylphenyl}benzamide Chemical and Physical Properties
Names and Identifiers
-
- 4-butoxy-N-{3-3-(thiophen-2-yl)-1,2,4triazolo4,3-bpyridazin-6-ylphenyl}benzamide
- 952998-52-6
- AKOS024654472
- 4-butoxy-N-(3-(3-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)benzamide
- 4-butoxy-N-[3-(3-thiophen-2-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl]benzamide
- 4-butoxy-N-{3-[3-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]phenyl}benzamide
- F2508-0469
-
- Inchi: 1S/C26H23N5O2S/c1-2-3-15-33-21-11-9-18(10-12-21)26(32)27-20-7-4-6-19(17-20)22-13-14-24-28-29-25(31(24)30-22)23-8-5-16-34-23/h4-14,16-17H,2-3,15H2,1H3,(H,27,32)
- InChI Key: ICIODTNTECDVRS-UHFFFAOYSA-N
- SMILES: S1C=CC=C1C1=NN=C2C=CC(C3C=CC=C(C=3)NC(C3C=CC(=CC=3)OCCCC)=O)=NN21
Computed Properties
- Exact Mass: 469.15724617g/mol
- Monoisotopic Mass: 469.15724617g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 6
- Heavy Atom Count: 34
- Rotatable Bond Count: 8
- Complexity: 661
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 4.8
- Topological Polar Surface Area: 110Ų
4-butoxy-N-{3-3-(thiophen-2-yl)-1,2,4triazolo4,3-bpyridazin-6-ylphenyl}benzamide Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Life Chemicals | F2508-0469-2μmol |
4-butoxy-N-{3-[3-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]phenyl}benzamide |
952998-52-6 | 90%+ | 2μl |
$57.0 | 2023-05-16 | |
| Life Chemicals | F2508-0469-5μmol |
4-butoxy-N-{3-[3-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]phenyl}benzamide |
952998-52-6 | 90%+ | 5μl |
$63.0 | 2023-05-16 | |
| Life Chemicals | F2508-0469-10μmol |
4-butoxy-N-{3-[3-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]phenyl}benzamide |
952998-52-6 | 90%+ | 10μl |
$69.0 | 2023-05-16 | |
| Life Chemicals | F2508-0469-20μmol |
4-butoxy-N-{3-[3-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]phenyl}benzamide |
952998-52-6 | 90%+ | 20μl |
$79.0 | 2023-05-16 | |
| Life Chemicals | F2508-0469-1mg |
4-butoxy-N-{3-[3-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]phenyl}benzamide |
952998-52-6 | 90%+ | 1mg |
$54.0 | 2023-05-16 | |
| Life Chemicals | F2508-0469-2mg |
4-butoxy-N-{3-[3-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]phenyl}benzamide |
952998-52-6 | 90%+ | 2mg |
$59.0 | 2023-05-16 | |
| Life Chemicals | F2508-0469-3mg |
4-butoxy-N-{3-[3-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]phenyl}benzamide |
952998-52-6 | 90%+ | 3mg |
$63.0 | 2023-05-16 | |
| Life Chemicals | F2508-0469-4mg |
4-butoxy-N-{3-[3-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]phenyl}benzamide |
952998-52-6 | 90%+ | 4mg |
$66.0 | 2023-05-16 | |
| Life Chemicals | F2508-0469-5mg |
4-butoxy-N-{3-[3-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]phenyl}benzamide |
952998-52-6 | 90%+ | 5mg |
$69.0 | 2023-05-16 | |
| Life Chemicals | F2508-0469-10mg |
4-butoxy-N-{3-[3-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]phenyl}benzamide |
952998-52-6 | 90%+ | 10mg |
$79.0 | 2023-05-16 |
4-butoxy-N-{3-3-(thiophen-2-yl)-1,2,4triazolo4,3-bpyridazin-6-ylphenyl}benzamide Related Literature
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Thi Thu Tram Nguyen,Thanh Binh Nguyen Org. Biomol. Chem., 2021,19, 6015-6020
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David White,Sean R. Stowell Biomater. Sci., 2017,5, 463-474
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Eléonore Resongles,Corinne Casiot,Françoise Elbaz-Poulichet,Rémi Freydier,Odile Bruneel,Christine Piot,Sophie Delpoux,Aurélie Volant,Angélique Desoeuvre Environ. Sci.: Processes Impacts, 2013,15, 1536-1544
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Hui Liu,Deyong Su,Guolin Cheng,Jimin Xu,Xinyan Wang,Yuefei Hu Org. Biomol. Chem., 2010,8, 1899-1904
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5. Fe3O4/Au/Fe3O4 nanoflowers exhibiting tunable saturation magnetization and enhanced bioconjugationFeng Shi,Kunping Yan,Mingli Peng,Xiao Cheng,Yanling Luo,Xuemei Chen,V. A. L. Roy,Zuankai Wang Nanoscale, 2012,4, 747-751
Additional information on 4-butoxy-N-{3-3-(thiophen-2-yl)-1,2,4triazolo4,3-bpyridazin-6-ylphenyl}benzamide
Comprehensive Overview of 4-butoxy-N-{3-3-(thiophen-2-yl)-1,2,4triazolo4,3-bpyridazin-6-ylphenyl}benzamide (CAS No. 952998-52-6)
4-butoxy-N-{3-3-(thiophen-2-yl)-1,2,4triazolo4,3-bpyridazin-6-ylphenyl}benzamide (CAS No. 952998-52-6) is a sophisticated organic compound that has garnered significant attention in pharmaceutical and materials science research. Its unique molecular structure, featuring a thiophene ring and a triazolopyridazine core, makes it a promising candidate for various applications, including drug development and advanced material synthesis. Researchers are particularly interested in its potential as a kinase inhibitor or ligand for receptor binding, given its structural similarity to bioactive molecules.
The compound's CAS No. 952998-52-6 is often searched in academic databases and patent filings, reflecting its relevance in cutting-edge research. Recent trends show growing interest in heterocyclic compounds like this one, especially those combining thiophene and triazole moieties, due to their versatility in medicinal chemistry. Users frequently inquire about its synthetic routes, solubility properties, and biological activity, highlighting its multidisciplinary appeal.
From a synthetic perspective, 4-butoxy-N-{3-3-(thiophen-2-yl)-1,2,4triazolo4,3-bpyridazin-6-ylphenyl}benzamide exemplifies modern click chemistry strategies. Its triazolopyridazine scaffold can be efficiently constructed via cyclization reactions, while the butoxybenzamide side chain enhances its pharmacokinetic profile. This balance of structural complexity and synthetic accessibility aligns with the pharmaceutical industry's demand for novel scaffolds.
In drug discovery, this compound's thiophene-triazole hybrid structure is being explored for targeted therapies, particularly in oncology and inflammation. Computational studies suggest high affinity for protein kinases, a hot topic in precision medicine. Its logP value and hydrogen bond acceptors also make it a subject of ADMET prediction studies, addressing the community's focus on drug-likeness optimization.
Material scientists value CAS No. 952998-52-6 for its potential in organic electronics. The thiophene unit's electron-rich nature and the triazolopyridazine's planar geometry could contribute to charge transport in semiconductors. This dual applicability in life sciences and materials engineering makes it a standout example of convergent innovation.
Environmental and green chemistry considerations are increasingly applied to such compounds. Researchers investigate biodegradation pathways and eco-friendly synthesis methods for 4-butoxy-N-{3-3-(thiophen-2-yl)-1,2,4triazolo4,3-bpyridazin-6-ylphenyl}benzamide, responding to industry demands for sustainable chemistry practices. This aligns with frequent searches about green alternatives in chemical manufacturing.
Analytical characterization of this compound involves advanced techniques like LC-MS and NMR spectroscopy, with particular focus on its regioisomeric purity. The scientific community often discusses quality control challenges for such polyheterocyclic systems, making this a valuable case study for analytical method development.
Patent landscapes reveal that CAS No. 952998-52-6 appears in intellectual property related to small molecule therapeutics and functional materials. Its structural novelty satisfies the patentability criteria of non-obviousness, a frequent concern for researchers navigating IP protection strategies in competitive fields.
In conclusion, 4-butoxy-N-{3-3-(thiophen-2-yl)-1,2,4triazolo4,3-bpyridazin-6-ylphenyl}benzamide represents an exciting intersection of medicinal chemistry, materials science, and sustainable innovation. Its multi-target potential and structural tunability ensure continued relevance in addressing contemporary scientific challenges, from drug resistance to energy-efficient electronics.
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